tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21F2NO3. It is a fluorinated piperidine derivative, which means it contains a piperidine ring (a six-membered ring with one nitrogen atom) that is substituted with fluorine atoms and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the reaction of 4,4-difluoropiperidine with an appropriate carboxylic acid derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.
Biology: The compound can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate: This compound is structurally similar but lacks the 2-oxopropyl group.
tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the fluorine atoms.
Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specificity.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO3/c1-9(17)7-10-8-16(6-5-13(10,14)15)11(18)19-12(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMPHCZYHAKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CN(CCC1(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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